molecular formula C13H17NO2 B13852662 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one

6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one

Cat. No.: B13852662
M. Wt: 219.28 g/mol
InChI Key: PSFDHDUVAJLRHF-UHFFFAOYSA-N
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Description

6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxypentyl side chain attached to the isoindolone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 5-hydroxypentylamine.

    Cyclization Reaction: The phthalic anhydride reacts with 5-hydroxypentylamine under acidic conditions to form the isoindolone core.

    Hydroxylation: The hydroxylation of the pentyl side chain is achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pentyl side chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the isoindolone core can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used as a probe to study cellular processes and molecular interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pentyl side chain may facilitate binding to enzymes or receptors, leading to modulation of their activity. The isoindolone core may also interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one: Unique due to the hydroxypentyl side chain.

    6-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group.

    6-(5-Hydroxypentyl)-1H-indole-3-methanol: Similar structure but with a methanol group.

Uniqueness

This compound is unique due to its isoindolone core and hydroxypentyl side chain, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-(5-hydroxypentyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C13H17NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1-4,7,9H2,(H,14,16)

InChI Key

PSFDHDUVAJLRHF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CCCCCO)C(=O)N1

Origin of Product

United States

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